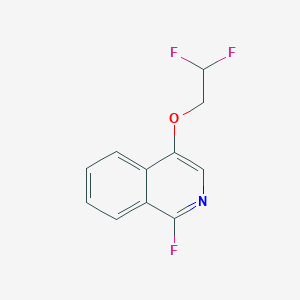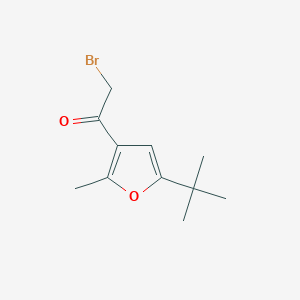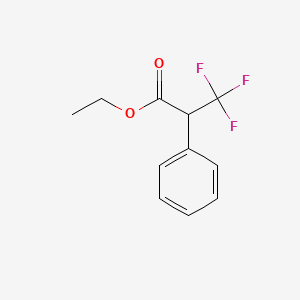
5-(1-Benzyl-1H-indazol-3-yl)furan-2-carbaldehyde
Übersicht
Beschreibung
5-(1-Benzyl-1H-indazol-3-yl)furan-2-carbaldehyde is an indazole derivative characterized by the presence of benzyl and furyl substituents at positions 1 and 3, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Benzyl-1H-indazol-3-yl)furan-2-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 1-benzylindazole with 5-formyl-2-furyl derivatives in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(1-Benzyl-1H-indazol-3-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl hydrogen is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed:
Oxidation: 1-Benzyl-3-(5-carboxy-2-furyl)indazole.
Reduction: 1-Benzyl-3-(5-hydroxymethyl-2-furyl)indazole.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which 5-(1-Benzyl-1H-indazol-3-yl)furan-2-carbaldehyde exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Vergleich Mit ähnlichen Verbindungen
3-(5’-Hydroxymethyl-2’-furyl)-1-benzyl indazole (YC-1): Shares a similar structure but with a hydroxymethyl group instead of a formyl group.
1-Benzyl-3-(5-carboxy-2-furyl)indazole: An oxidized derivative of 5-(1-Benzyl-1H-indazol-3-yl)furan-2-carbaldehyde.
Uniqueness: this compound is unique due to its specific formyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications, distinguishing it from its analogs .
Eigenschaften
Molekularformel |
C19H14N2O2 |
|---|---|
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
5-(1-benzylindazol-3-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C19H14N2O2/c22-13-15-10-11-18(23-15)19-16-8-4-5-9-17(16)21(20-19)12-14-6-2-1-3-7-14/h1-11,13H,12H2 |
InChI-Schlüssel |
GGTLRAQCZKLGIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C4=CC=C(O4)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Phenylacetyl)amino]-2-azetidinone](/img/structure/B8361842.png)

![2-Chloro-6-ethyl-4-benzylamino-thieno-[2,3-d]-pyrimidine](/img/structure/B8361866.png)








